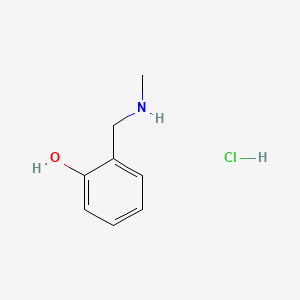

2-Hydroxy-N-methylbenzylamine Hydrochloride

Description

Properties

IUPAC Name |

2-(methylaminomethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-9-6-7-4-2-3-5-8(7)10;/h2-5,9-10H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXXNWDSBJINMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63989-87-7, 60399-02-2 | |

| Record name | Phenol, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-N-methylbenzylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(methylamino)methyl]phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-N-methylbenzylamine, also known as 2-(methylaminomethyl)phenol, is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, featuring both a phenolic hydroxyl group and a secondary amine, allows for a variety of subsequent chemical modifications. This guide provides a comprehensive overview of the most common and efficient synthesis of its hydrochloride salt, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for characterization.

Core Synthesis Strategy: Reductive Amination

The most direct and widely employed method for the synthesis of 2-Hydroxy-N-methylbenzylamine is the reductive amination of salicylaldehyde (2-hydroxybenzaldehyde) with methylamine. This one-pot reaction proceeds in two key stages:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (methylamine) on the carbonyl carbon of the aldehyde (salicylaldehyde). This is followed by dehydration to form a Schiff base, an imine intermediate. The acidic phenol group in salicylaldehyde can influence the reaction rate.

-

In Situ Reduction: The imine intermediate is not isolated but is reduced in the same reaction vessel to the desired secondary amine. A mild reducing agent, such as sodium borohydride, is typically used for this step as it selectively reduces the imine in the presence of the unreacted aldehyde.

Following the synthesis of the free base, the hydrochloride salt is prepared by reacting the purified amine with hydrochloric acid. This salt form often exhibits improved stability and handling characteristics, making it preferable for storage and further applications.

Visualizing the Synthesis Workflow

An In-depth Technical Guide to 2-Hydroxy-N-methylbenzylamine Hydrochloride

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and analytical methods for 2-Hydroxy-N-methylbenzylamine Hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Chemical Identity

This compound, also known as 2-(methylaminomethyl)phenol hydrochloride, is a salt of the organic compound 2-hydroxy-N-methylbenzylamine. The presence of a phenolic hydroxyl group and a secondary amine in its structure makes it an interesting candidate for various chemical and pharmaceutical applications. The hydrochloride salt form is often preferred for its improved stability and solubility in aqueous media.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 2-(Methylaminomethyl)phenol hydrochloride; o-(Methylaminomethyl)phenol hydrochloride | N/A |

| CAS Number | 63989-87-7 | N/A |

| Molecular Formula | C₈H₁₂ClNO | N/A |

| Molecular Weight | 173.64 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 178-182 °C | N/A |

| Solubility | Soluble in water and methanol | N/A |

Synthesis of this compound

The synthesis of 2-Hydroxy-N-methylbenzylamine can be approached through several synthetic routes, primarily involving the formation of the C-N bond. Two plausible and commonly employed methods are the Mannich reaction and reductive amination. The final step involves the formation of the hydrochloride salt.

Synthesis via Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (phenol), formaldehyde, and a primary or secondary amine (methylamine).[1][2][3] This reaction is a powerful tool for the aminomethylation of phenols.

Experimental Protocol (Hypothetical):

-

Iminium Ion Formation: In a well-ventilated fume hood, slowly add 1.1 equivalents of aqueous formaldehyde to a cooled solution of 1 equivalent of methylamine in ethanol. Stir the mixture at 0-5 °C for 30 minutes.

-

Aminomethylation: To the pre-formed iminium ion solution, add 1 equivalent of phenol dissolved in ethanol. The reaction mixture is then stirred at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield crude 2-Hydroxy-N-methylbenzylamine. The product can be purified by column chromatography on silica gel.

-

Salt Formation: The purified free base is dissolved in anhydrous diethyl ether and cooled in an ice bath. A solution of hydrochloric acid in isopropanol is added dropwise with stirring until precipitation is complete. The resulting solid is filtered, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Synthesis via Reductive Amination

Reductive amination is a two-step process that involves the formation of an imine from an aldehyde (salicylaldehyde) and an amine (methylamine), followed by the reduction of the imine to the desired amine.[4][5][6]

Sources

- 1. Benzylamine | SIELC Technologies [sielc.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Methylbenzylamine hydrochloride | C8H12ClN | CID 9855548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 2-Hydroxy-N-methylbenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-N-methylbenzylamine Hydrochloride, with the CAS number 63989-87-7, is a phenolic amine salt that holds potential as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a hydroxylated benzene ring and a secondary amine, makes it an intriguing candidate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and explores its potential biological significance, drawing parallels with structurally related compounds and recent research findings.

Chemical and Physical Properties

This compound is the salt form of 2-(methylaminomethyl)phenol. The hydrochloride salt form generally offers improved stability and solubility in aqueous media compared to the free base, which is advantageous for experimental and pharmaceutical applications.

| Property | Value | Source/Comment |

| CAS Number | 63989-87-7 | |

| Molecular Formula | C₈H₁₂ClNO | |

| Molecular Weight | 173.64 g/mol | |

| Synonyms | 2-(Methylaminomethyl)phenol Hydrochloride, N-Methyl-2-hydroxybenzylamine Hydrochloride, α-Methylamino-o-cresol Hydrochloride | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 146.0 to 150.0 °C | |

| Purity | >98.0% (HPLC) |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. Two plausible and widely applicable methods are Reductive Amination and the Mannich Reaction.

Method 1: Reductive Amination of Salicylaldehyde

Reductive amination is a versatile method for forming carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound (in this case, salicylaldehyde) with an amine (methylamine) to form an intermediate imine, which is then reduced in situ to the desired amine.

Caption: Reductive Amination Workflow for 2-Hydroxy-N-methylbenzylamine Synthesis.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as methanol, add methylamine hydrochloride (1.1 equivalents). The reaction mixture is stirred at room temperature. The acidic nature of the methylamine hydrochloride salt can help catalyze the formation of the iminium ion intermediate.

-

Reduction: After a period of stirring (typically 1-2 hours) to allow for imine formation, a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is added portion-wise at a reduced temperature (0 °C) to control the exothermic reaction. Sodium cyanoborohydride is often preferred as it is more selective for the iminium ion over the starting aldehyde.

-

Work-up: Once the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic (pH > 9) with an aqueous solution of sodium hydroxide to deprotonate the amine.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 2-Hydroxy-N-methylbenzylamine free base.

-

Salt Formation: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

-

Isolation: The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Causality Behind Experimental Choices:

-

The use of methylamine hydrochloride serves both as the amine source and a mild acid catalyst for imine formation.

-

Portion-wise addition of the reducing agent at low temperature is crucial to manage the reaction's exothermicity and prevent side reactions.

-

The basic work-up is necessary to convert the amine salt to the free base, enabling its extraction into an organic solvent.

-

The final precipitation as the hydrochloride salt provides a stable, crystalline solid that is often easier to handle and purify than the free base.

Method 2: The Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (phenol), formaldehyde, and a primary or secondary amine (methylamine). This reaction directly introduces an aminomethyl group onto the active hydrogen compound.

Caption: Mannich Reaction Workflow for 2-Hydroxy-N-methylbenzylamine Synthesis.

Experimental Protocol: Mannich Reaction

-

Reaction Setup: In a reaction vessel, combine phenol (1 equivalent), formaldehyde (as an aqueous solution or paraformaldehyde, 1.1 equivalents), and methylamine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or water.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to a similar work-up and purification procedure as described in the reductive amination method, including basification, extraction, and final precipitation as the hydrochloride salt.

Causality Behind Experimental Choices:

-

The Mannich reaction provides a more direct route to the product from simple starting materials.

-

The reaction is typically carried out under acidic conditions, which are conveniently provided by the use of methylamine hydrochloride.

-

The ortho-directing effect of the hydroxyl group on the phenol ring favors the formation of the 2-substituted product.

Analytical Characterization

The identity and purity of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this polar, aromatic amine.

| Parameter | Recommended Conditions | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.0) and an organic modifier (e.g., acetonitrile or methanol). | The acidic buffer ensures the amine is protonated, leading to better peak shape. The organic modifier is adjusted to achieve optimal retention time. |

| Detection | UV at ~270-280 nm | The phenolic chromophore exhibits strong absorbance in this region. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the exchangeable phenolic and ammonium protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a parent ion corresponding to the protonated free base [C₈H₁₁NO + H]⁺. Fragmentation patterns can provide further structural confirmation, with a common fragmentation being the loss of the aminomethyl group.

Biological Significance and Potential Applications

While direct and extensive biological studies on 2-Hydroxy-N-methylbenzylamine are limited, research on its close analog, 2-hydroxybenzylamine (2-HOBA), provides significant insights into its potential biological activities and therapeutic applications.

Scavenging of Reactive Carbonyl Species

Recent studies have identified 2-hydroxybenzylamine (2-HOBA) as a potent scavenger of reactive γ-ketoaldehydes, such as isolevuglandins, which are formed during lipid peroxidation in conditions of inflammation and oxidative stress. These reactive carbonyl species can form adducts with proteins, DNA, and lipids, leading to cellular dysfunction and contributing to the pathogenesis of various diseases.

The structural similarity of 2-Hydroxy-N-methylbenzylamine to 2-HOBA suggests that it may also possess the ability to scavenge these harmful reactive species. The N-methyl group may modulate its lipophilicity and cell permeability, potentially influencing its efficacy and distribution in biological systems.

Potential Therapeutic Applications

Given its potential as a scavenger of reactive carbonyls, 2-Hydroxy-N-methylbenzylamine could be investigated for its therapeutic potential in a range of diseases associated with inflammation and oxidative stress, including:

-

Cardiovascular Diseases: Conditions such as atherosclerosis and atrial fibrillation have been linked to increased levels of reactive carbonyl species.

-

Neurodegenerative Diseases: Oxidative stress and the accumulation of damaged proteins are hallmarks of neurodegenerative disorders like Alzheimer's disease.

-

Metabolic Disorders: The role of inflammation and oxidative stress in the development of diabetes and its complications is well-established.

Structural Analogy to Synephrine

2-Hydroxy-N-methylbenzylamine is a positional isomer of synephrine, a naturally occurring alkaloid found in bitter orange. Synephrine is known for its adrenergic effects and is used in some dietary supplements for weight management. While the position of the hydroxyl group differs (ortho in our compound of interest versus para in synephrine), this structural relationship suggests that 2-Hydroxy-N-methylbenzylamine could be explored for potential interactions with adrenergic receptors or other biological targets of synephrine. However, it is important to note that positional isomers can have vastly different pharmacological profiles.

Safety and Handling

Based on safety data for related compounds, this compound should be handled with appropriate precautions in a laboratory setting. It may cause skin and eye irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

An in vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate (a salt of the unmethylated analog) indicated that it was not cytotoxic or mutagenic and had a low risk of cardiotoxicity. While these findings are encouraging, a full safety assessment of this compound would be required before any in vivo or clinical use.

Conclusion

This compound is a readily synthesizable compound with potential applications in drug discovery and medicinal chemistry. Its structural similarity to known bioactive molecules, particularly the reactive carbonyl scavenger 2-hydroxybenzylamine, suggests promising avenues for future research into its therapeutic potential in diseases driven by inflammation and oxidative stress. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to further investigate the properties and applications of this intriguing molecule.

References

- Fuller Jr, J. C., Pitchford, L. M., Morrison, R. D., Daniels, J. S., Flynn, C. R., Abumrad, N. N., Oates, J. A., Boutaud, O., & Rathmacher, J. A. (2018).

Structure Elucidation of α-Methylamino-o-cresol Hydrochloride: A Multi-Modal Analytical Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of pharmaceutical development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, in-depth framework for the structural elucidation of α-Methylamino-o-cresol Hydrochloride, a substituted phenolic amine. We eschew a rigid, templated approach in favor of a logical, problem-solving narrative that mirrors the scientific process. This document details a multi-modal strategy, beginning with foundational purity and molecular mass assessment, progressing through detailed spectroscopic interrogation of atomic connectivity, and culminating in the definitive determination of the three-dimensional structure. Each experimental choice is rationalized, and every protocol is designed as a self-validating system, providing researchers and drug development professionals with a practical and scientifically rigorous guide.

Part 1: Foundational Characterization - Establishing Identity and Purity

Before delving into complex structural analysis, it is imperative to establish the purity and fundamental identity of the analyte. This initial phase provides the foundational data upon which all subsequent interpretations will be built. The primary objectives are to confirm the sample's homogeneity and determine its precise molecular formula.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

The first step is to ascertain that we are analyzing a single chemical entity. Co-eluting impurities can confound spectroscopic data, leading to erroneous structural assignments. Due to the structural similarities between cresol isomers and potential synthetic byproducts, a high-resolution chromatographic method is essential.[1]

Causality of Method Choice: While standard C18 columns are workhorses in reversed-phase chromatography, the separation of structurally similar aromatic compounds like cresol isomers can be challenging.[2] A phenyl stationary phase is selected here for its unique ability to engage in π-π interactions with the analyte's aromatic ring, offering enhanced selectivity that is not solely reliant on hydrophobicity.[1] This provides a superior resolving power for the target molecule against its potential isomers (e.g., p-cresol or m-cresol derivatives).

Experimental Protocol: RP-HPLC with Phenyl Column

-

System Preparation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

-

Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 70% B

-

15-17 min: Hold at 70% B

-

17.1-20 min: Re-equilibrate at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: DAD, 275 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Accurately weigh 10 mg of α-Methylamino-o-cresol Hydrochloride and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL stock. Dilute as necessary.

-

System Suitability: A standard mixture containing o-, m-, and p-cresol should be run to confirm baseline resolution (Rs > 1.5).[1]

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity level of >99.5% is desired for proceeding with structural analysis.

Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

With purity confirmed, the next critical step is to determine the elemental composition. Low-resolution MS provides nominal mass, but HRMS provides the high mass accuracy required to confidently propose a molecular formula.

Causality of Method Choice: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, charged molecules like the hydrochloride salt of an amine, minimizing fragmentation and maximizing the intensity of the molecular ion peak.[3] Coupling this with an Orbitrap or Time-of-Flight (TOF) mass analyzer provides the requisite mass accuracy (<5 ppm) to distinguish between isobaric formulas.

Experimental Protocol: ESI-TOF HRMS

-

System: Waters SYNAPT G2-Si or equivalent ESI-Q-TOF mass spectrometer.

-

Ionization Mode: ESI, Positive.

-

Sample Infusion: The sample solution from the HPLC purity analysis (diluted to ~10 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid) is infused directly at 5 µL/min.

-

Capillary Voltage: 3.0 kV.

-

Sampling Cone: 40 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: 50-1000 m/z.

-

Data Acquisition: Acquire data for 1 minute. Use a lock mass (e.g., Leucine Enkephalin) for real-time mass correction.

-

Analysis: The molecular formula of the free base (C₁₀H₁₅NO) is predicted to have a monoisotopic mass of 165.1154 u. The instrument should detect the protonated molecule [M+H]⁺ at m/z 166.1232. The measured mass should be within 5 ppm of the theoretical mass.

| Parameter | Theoretical Value | Observed Value |

| Analyte | α-Methylamino-o-cresol (Free Base) | |

| Formula | C₁₀H₁₅NO | |

| Monoisotopic Mass | 165.1154 u | |

| Ion Detected | [M+H]⁺ | |

| Theoretical m/z | 166.1232 | To be filled with experimental data |

| Measured m/z | To be filled with experimental data | |

| Mass Error (ppm) | To be calculated | |

| Table 1: High-Resolution Mass Spectrometry Data Summary. |

Part 2: Spectroscopic Interrogation for Connectivity

With the molecular formula established, the focus shifts to determining the covalent bonding framework. This involves piecing together the molecular puzzle by identifying functional groups and mapping the connectivity between protons and carbons using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds present in a molecule, thereby confirming the presence of key functional groups.

Causality of Method Choice: The proposed structure contains a hydroxyl (-OH) group, a secondary amine (-NH-), an aromatic ring, and C-H bonds. Each of these groups has characteristic absorption frequencies. The presence or absence of these bands provides direct evidence for the structural hypothesis.[4] The broadness of the O-H and N-H stretches, caused by hydrogen bonding, is a key diagnostic feature.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

System: PerkinElmer Spectrum Two FT-IR or equivalent with a diamond ATR accessory.

-

Sample Preparation: Place a small amount of the solid α-Methylamino-o-cresol Hydrochloride powder directly onto the ATR crystal.

-

Data Acquisition: Collect 16 scans at a resolution of 4 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan.

-

Analysis: Analyze the resulting spectrum for characteristic absorption bands.

| Functional Group | Expected Frequency Range (cm⁻¹) | Rationale and Expected Appearance |

| O-H Stretch (Phenol) | 3200-3600 | A very broad and strong absorption due to hydrogen bonding.[5] |

| N-H Stretch (Secondary Amine HCl Salt) | 2400-3200 | Broad, strong absorptions for the R₂NH₂⁺ group, often overlapping with C-H stretches. |

| Aromatic C-H Stretch | 3000-3100 | Sharp, medium-intensity peaks just above 3000 cm⁻¹. |

| Aliphatic C-H Stretch | 2850-3000 | Medium to strong peaks from the methyl and methylene groups. |

| Aromatic C=C Bending | 1450-1600 | Two to three sharp bands of variable intensity, characteristic of the benzene ring.[4] |

| C-O Stretch (Phenol) | 1200-1260 | A strong, sharp absorption. |

| C-N Stretch | 1020-1250 | A medium-intensity absorption in the fingerprint region.[6] |

| Table 2: Expected Infrared Absorption Frequencies for α-Methylamino-o-cresol Hydrochloride. |

Atomic Connectivity Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments provides unambiguous evidence of atom-to-atom connectivity.

Causality of Method Choice:

-

¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and splitting patterns (neighboring protons).

-

¹³C NMR: Shows the number of distinct carbon environments.

-

D₂O Shake: A simple and definitive method to identify labile protons (O-H and N-H), as they exchange with deuterium and their corresponding signals disappear from the ¹H spectrum.[5]

-

2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships, revealing which protons are adjacent to each other.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs, definitively assigning protons to their attached carbons.

Experimental Protocol: NMR Analysis

-

System: Bruker Avance III 500 MHz spectrometer or equivalent.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the hydrochloride salt and for its high boiling point, which slows the exchange of labile protons, often allowing them to be observed as distinct peaks.

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of DMSO-d₆.

-

¹H NMR: Acquire 16 scans. Observe chemical shifts, integrations, and coupling constants.

-

¹³C NMR: Acquire with proton decoupling. Typically requires several hundred to a few thousand scans.

-

D₂O Shake: After acquiring initial spectra, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals for OH and NH₂⁺ should disappear or significantly diminish.

-

2D Experiments: Acquire standard COSY and HSQC spectra to establish connectivity.

Predicted NMR Data for 4-(Methylaminomethyl)-2-methylphenol Hydrochloride:

| Proton Assignment | Predicted ¹H Shift (ppm) | Splitting | Integration | ¹³C Shift (ppm) | HSQC Correlation |

| Phenolic OH | 9.5 - 10.5 | broad s | 1H | ~155 | No |

| Aromatic H (pos. 6) | ~7.1 | d | 1H | ~128 | Yes |

| Aromatic H (pos. 5) | ~7.0 | dd | 1H | ~130 | Yes |

| Aromatic H (pos. 3) | ~6.8 | d | 1H | ~115 | Yes |

| Methylene (-CH₂-) | ~4.0 | t (coupled to NH₂⁺) | 2H | ~50 | Yes |

| Amine NH₂⁺ | 8.5 - 9.5 | broad s | 2H | N/A | No |

| Cresol -CH₃ | ~2.2 | s | 3H | ~16 | Yes |

| Amine -CH₃ | ~2.6 | t (coupled to NH₂⁺) | 3H | ~33 | Yes |

| Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations. Note: Actual shifts and splitting may vary. The NH₂⁺ protons may appear as a broad singlet or a triplet depending on the rate of exchange and coupling to the adjacent CH₂ and CH₃ groups. |

Part 3: Definitive 3D Structure Determination

While spectroscopic methods provide a robust model of the 2D structure, they do not offer definitive proof of the three-dimensional arrangement of atoms in space. For this, a single-crystal X-ray crystallography experiment is the undisputed gold standard.[7]

Single-Crystal X-ray Crystallography

This technique provides a precise 3D map of electron density within a crystal, allowing for the accurate determination of bond lengths, bond angles, and the absolute configuration of chiral centers.[8][9]

Causality of Method Choice: X-ray crystallography provides the highest level of structural evidence possible. It moves beyond connectivity to give a precise, verifiable 3D model of the molecule as it exists in the solid state, confirming the proposed isomeric form and conformation.[10]

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: This is often the most challenging step.[11]

-

Method: Slow evaporation is a common technique. Dissolve the purified compound to near-saturation in a suitable solvent or solvent system (e.g., ethanol, methanol/water, isopropanol).

-

Procedure: Loosely cover the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment.

-

Goal: Obtain single, well-formed crystals of at least 20 µm in all dimensions.[10]

-

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

System: Bruker D8 VENTURE or Oxford Diffraction Gemini diffractometer.

-

X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) source. A Cu source is particularly useful for determining the absolute structure of light-atom organic compounds.[10]

-

Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion and improve data quality.

-

-

Structure Solution and Refinement:

-

The diffraction pattern is collected and processed.

-

Specialized software (e.g., SHELX, Olex2) is used to solve the phase problem and generate an initial electron density map.

-

The atomic positions are fitted to the map and refined to yield the final structure with a low R-factor (a measure of the agreement between the calculated and observed diffraction data).

-

Part 4: Data Integration and Final Confirmation

Workflow Summary:

The overall analytical workflow is a logical progression from broad characterization to fine structural detail.

Caption: Logical workflow for the structure elucidation of α-Methylamino-o-cresol HCl.

Final Structure:

The combined data from HPLC, HRMS, IR, and NMR will strongly support the structure as 4-(methylaminomethyl)-2-methylphenol, existing as the hydrochloride salt. X-ray crystallography provides the definitive confirmation.

Caption: Proposed structure of 4-(Methylaminomethyl)-2-methylphenol Hydrochloride.

By systematically applying this multi-modal analytical strategy, researchers can elucidate the structure of α-Methylamino-o-cresol Hydrochloride with the highest degree of scientific confidence, ensuring a solid foundation for further drug development activities.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemijournal.com [chemijournal.com]

- 3. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. rigaku.com [rigaku.com]

- 8. excillum.com [excillum.com]

- 9. azolifesciences.com [azolifesciences.com]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-Hydroxy-N-methylbenzylamine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the hypothesized mechanism of action of 2-Hydroxy-N-methylbenzylamine Hydrochloride. In the absence of direct research on this specific molecule, this guide synthesizes findings from the closely related and well-studied compound, 2-Hydroxybenzylamine (2-HOBA). The core of this analysis centers on the potent activity of the 2-hydroxybenzylamine scaffold as a scavenger of reactive dicarbonyl species, a key driver of oxidative stress and cellular damage implicated in a wide range of chronic diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying biochemistry, supporting experimental evidence, and robust protocols for investigating this class of compounds.

Introduction: The Emerging Therapeutic Potential of Reactive Carbonyl Scavengers

Reactive carbonyl species (RCS), such as malondialdehyde (MDA) and isolevuglandins (isoLGs), are highly reactive electrophilic molecules generated endogenously through lipid peroxidation and glycoxidation. The accumulation of RCS leads to "carbonyl stress," a condition characterized by the covalent modification of nucleophilic sites on proteins, lipids, and DNA. These modifications can lead to the formation of advanced glycation end products (AGEs), protein dysfunction, enzyme inactivation, and the initiation of inflammatory cascades. A growing body of evidence implicates carbonyl stress in the pathophysiology of numerous diseases, including atherosclerosis, neurodegenerative disorders like Alzheimer's disease, cardiovascular diseases, and certain types of cancer.

2-Hydroxybenzylamine (2-HOBA), a naturally occurring compound found in buckwheat, has emerged as a potent scavenger of RCS.[1][2] Its mechanism of action is centered on its ability to rapidly and selectively trap dicarbonyl electrophiles, thereby preventing their damaging interactions with biological macromolecules.[2][3] This guide focuses on this compound, a derivative of 2-HOBA. While direct studies on the N-methylated form are limited, its structural similarity to 2-HOBA strongly suggests a conserved mechanism of action. The addition of the N-methyl group may modulate the compound's pharmacokinetic properties, such as its bioavailability and metabolic stability, but the fundamental dicarbonyl scavenging activity is hypothesized to remain the primary driver of its biological effects.

This guide will delve into the molecular mechanisms of RCS-induced cellular damage and the pivotal role of 2-hydroxybenzylamines as protective agents. We will explore the extensive preclinical and emerging clinical evidence supporting the therapeutic potential of this compound class and provide detailed experimental protocols for researchers to investigate these mechanisms further.

Hypothesized Mechanism of Action: Scavenging of Reactive Dicarbonyl Species

The primary hypothesized mechanism of action for this compound is the scavenging of reactive dicarbonyl species. This action is predicated on the well-documented activity of its parent compound, 2-Hydroxybenzylamine (2-HOBA).

The Genesis and Pathophysiological Impact of Reactive Dicarbonyl Species

Reactive oxygen species (ROS) can initiate a cascade of lipid peroxidation, particularly of polyunsaturated fatty acids within cellular membranes. This process generates a variety of reactive aldehydes, including the highly cytotoxic dicarbonyls malondialdehyde (MDA) and isolevuglandins (isoLGs).[3] These molecules possess two electrophilic carbonyl groups, making them highly reactive towards nucleophilic residues on biomolecules, primarily the primary amine groups of lysine and arginine residues in proteins, as well as phosphatidylethanolamine in lipids.

The adduction of dicarbonyls to proteins can lead to:

-

Protein Cross-linking and Aggregation: The formation of covalent cross-links between protein molecules can lead to the formation of insoluble aggregates, a hallmark of many neurodegenerative diseases.

-

Enzyme Inactivation: Modification of active site residues can lead to a loss of enzymatic function.

-

Induction of Inflammatory Responses: Dicarbonyl-modified proteins can be recognized by the immune system as neo-antigens, triggering chronic inflammation.

-

Formation of Advanced Glycation End Products (AGEs): These modifications are implicated in the complications of diabetes and other age-related diseases.

The Scavenging Action of 2-Hydroxybenzylamine

2-Hydroxybenzylamine is a highly efficient scavenger of dicarbonyls. The ortho-positioning of the hydroxyl and aminomethyl groups on the benzene ring is crucial for this activity. The primary amine of the benzylamine moiety readily reacts with one of the carbonyl groups of the dicarbonyl species to form a Schiff base. The adjacent hydroxyl group then facilitates a rapid intramolecular cyclization reaction, forming a stable, non-toxic heterocyclic adduct. This rapid sequestration prevents the dicarbonyl from reacting with cellular macromolecules. It has been shown that 2-HOBA reacts with dicarbonyls like isoLGs approximately 1,000-fold faster than lysine residues on proteins, highlighting its efficacy as a competitive scavenger.[3]

The N-methyl group in 2-Hydroxy-N-methylbenzylamine is not expected to sterically hinder this reaction and may even influence the nucleophilicity of the amine, potentially modulating its scavenging potency.

Supporting Evidence from Preclinical and Clinical Studies of 2-Hydroxybenzylamine (2-HOBA)

The therapeutic potential of dicarbonyl scavenging with 2-HOBA has been demonstrated in a variety of disease models.

Cardiovascular Disease and Atherosclerosis

In hypercholesterolemic mouse models, 2-HOBA treatment significantly reduced the formation of atherosclerotic plaques. This effect was attributed to the preservation of HDL function and a reduction in macrophage cholesterol accumulation. Furthermore, 2-HOBA has been shown to protect against hypertension and atrial fibrillation in preclinical models.[1] A Phase 2 clinical trial is currently evaluating the ability of 2-HOBA to improve HDL function in patients with familial hypercholesterolemia.[1]

| Study Type | Model | Key Findings | Reference |

| Preclinical | Hypercholesterolemic Ldlr-/- mice | Reduced atherosclerosis by up to 60%; Decreased dicarbonyl adducts on LDL and HDL; Improved HDL cholesterol efflux capacity. | |

| Preclinical | Lnk-/- mice (atrial fibrillation model) | Partially normalized electrophysiological parameters in atrial cells. | [1] |

| Clinical Trial | Phase 2 (NCT04941599) | Investigating the effect of 2-HOBA on HDL function in patients with familial hypercholesterolemia. | [1] |

Neurodegenerative Diseases

Oxidative stress and the accumulation of dicarbonyl-modified proteins are implicated in the pathogenesis of Alzheimer's disease (AD). 2-HOBA is being investigated for its neuroprotective effects. A Phase 1b/2a clinical trial is planned to test 2-HOBA in patients with mild cognitive impairment or early AD.[1]

| Study Type | Model | Key Findings | Reference |

| Clinical Trial | Phase 1b/2a (NCT06432166) | Planned dose-finding study in patients with mild cognitive impairment or early Alzheimer's disease. | [1] |

Gastrointestinal Cancers

Preclinical studies have shown that 2-HOBA can reduce the levels of DNA damage and pro-inflammatory cytokines in models of gastrointestinal cancer.[1]

| Study Type | Model | Key Findings | Reference |

| Preclinical | FVB/N insulin-gastrin mice | Reduced tissue dysplasia and carcinoma; Decreased levels of pro-inflammatory cytokines; Attenuated DNA damage. | [1] |

Experimental Protocols

To aid researchers in the investigation of this compound and related compounds, this section provides detailed methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route for this compound involves the reductive amination of salicylaldehyde with methylamine, followed by salt formation with hydrochloric acid.

Step 1: Reductive Amination

-

Dissolve salicylaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of methylamine (1.1 equivalents) in methanol or as an aqueous solution dropwise to the cooled salicylaldehyde solution.

-

Allow the reaction to stir at room temperature for 1-2 hours to form the corresponding imine intermediate.

-

Cool the reaction mixture back to 0 °C and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-Hydroxy-N-methylbenzylamine.

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude 2-Hydroxy-N-methylbenzylamine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 equivalents) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Sources

The Multifaceted Biological Activities of 2-Hydroxy-N-methylbenzylamine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive exploration of the synthesis, biological activities, and mechanistic underpinnings of 2-Hydroxy-N-methylbenzylamine derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating a diverse range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, data analysis, and mechanistic insights to facilitate further investigation and development of these versatile molecules.

Introduction: The Versatile 2-Hydroxy-N-methylbenzylamine Scaffold

The 2-Hydroxy-N-methylbenzylamine core structure, characterized by a hydroxyl group ortho to a methylaminomethyl substituent on a benzene ring, provides a unique combination of hydrogen bonding capabilities, steric features, and electronic properties. This arrangement allows for diverse chemical modifications, leading to a wide array of derivatives with distinct biological profiles. The inherent phenolic hydroxyl group and the secondary amine offer multiple points for derivatization, enabling the fine-tuning of physicochemical properties such as lipophilicity, solubility, and target-binding affinity. This guide will delve into the key biological activities exhibited by these derivatives, providing a robust foundation for their rational design and development as potential therapeutic agents.

Synthesis of 2-Hydroxy-N-methylbenzylamine Derivatives: A Practical Approach

A common and efficient method for the synthesis of 2-Hydroxy-N-methylbenzylamine derivatives is the one-pot reductive amination of salicylaldehyde and its substituted analogs with methylamine.[1][2][3] This approach is favored for its operational simplicity and generally high yields.

General Synthetic Workflow: Reductive Amination

The reductive amination process involves the initial formation of a Schiff base (imine) intermediate from the reaction of the aldehyde with the primary amine, followed by in-situ reduction to the corresponding secondary amine.

Caption: General workflow for the synthesis of 2-Hydroxy-N-methylbenzylamine derivatives via reductive amination.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a generic substituted 2-Hydroxy-N-methylbenzylamine derivative from a substituted salicylaldehyde.

Materials:

-

Substituted Salicylaldehyde (1.0 eq)

-

Methylamine solution (e.g., 40% in water or 2.0 M in THF) (1.2 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (solvent)

-

Dichloromethane (DCM) (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware for extraction and purification.

Procedure:

-

Dissolve the substituted salicylaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Add the methylamine solution (1.2 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-2 hours to facilitate the formation of the Schiff base intermediate. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Hydroxy-N-methylbenzylamine derivative.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Several 2-Hydroxy-N-methylbenzylamine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

Proposed Mechanism of Action: COX Inhibition

The anti-inflammatory effects of these derivatives are attributed to their ability to block the active site of COX-1 and/or COX-2, thereby preventing prostaglandin synthesis.[6]

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the cyclooxygenase pathway.

Quantitative Data: In Vitro COX Inhibition

The following table summarizes the COX inhibitory activity of representative 2-Hydroxy-N-methylbenzylamine derivatives.

| Compound ID | R Group (Substitution on Salicyl Ring) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| 1a | H | 15.2 | 8.5 |

| 1b | 5-Cl | 8.7 | 3.1 |

| 1c | 5-NO₂ | 12.1 | 5.8 |

| Indomethacin | (Standard) | 0.1 | 1.8 |

Note: The data presented is a representative example based on findings for structurally related salicylamide derivatives and serves as a comparative benchmark.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibitory Assay (ELISA-based)

This protocol outlines a common method for assessing the COX inhibitory activity of test compounds.[7]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human)

-

Arachidonic acid (substrate)

-

Test compounds (2-Hydroxy-N-methylbenzylamine derivatives)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Prostaglandin E₂ (PGE₂) ELISA kit

-

96-well microplates

Procedure:

-

Prepare solutions of test compounds at various concentrations.

-

In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or vehicle control.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a further 10-20 minutes at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 2-Hydroxy-N-methylbenzylamine have shown promising activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.[8][9][10]

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The antimicrobial efficacy of these derivatives is influenced by the nature and position of substituents on the aromatic ring. Generally, the introduction of lipophilic and electron-withdrawing groups can enhance antibacterial activity.[11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of representative 2-Hydroxy-N-methylbenzylamine derivatives against common bacterial strains.

| Compound ID | R Group | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| 2a | H | 64 | 128 |

| 2b | 5-Br | 16 | 32 |

| 2c | 3,5-di-Cl | 8 | 16 |

| Ciprofloxacin | (Standard) | 0.5 | 0.25 |

Note: The data is a representative example based on findings for structurally related salicylamide and benzylamine derivatives.[8][10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

Materials:

-

Test compounds

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of each test compound.

-

Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

-

Inoculate each well with the bacterial suspension. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

A growing body of evidence suggests that 2-Hydroxy-N-methylbenzylamine derivatives possess potent anticancer properties against various cancer cell lines.[12][13][14] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Proposed Mechanism of Action: Modulation of Apoptotic Pathways

These compounds can trigger apoptosis through the intrinsic pathway, which involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[15][16][17][18] They can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, resulting in the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[15][17]

Caption: Proposed mechanism of anticancer action via modulation of the intrinsic apoptotic pathway.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 2-Hydroxy-N-methylbenzylamine derivatives against human cancer cell lines.

| Compound ID | R Group | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |

| 3a | H | 25.4 | 32.1 |

| 3b | 5-Cl | 9.8 | 15.6 |

| 3c | 4-OCH₃ | 18.2 | 24.7 |

| Doxorubicin | (Standard) | 0.8 | 1.2 |

Note: The data is a representative example based on findings for structurally related salicylaldehyde-based Schiff bases and their reduced derivatives.[13][14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 2-Hydroxy-N-methylbenzylamine scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities. The synthetic accessibility of these compounds, coupled with their potent anti-inflammatory, antimicrobial, and anticancer properties, makes them attractive candidates for further drug development.

Future research should focus on:

-

Expansion of the chemical space: Synthesis and evaluation of a broader range of derivatives with diverse substitution patterns to further elucidate structure-activity relationships.

-

Mechanism of action studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to understand their precise mechanisms of action.

-

In vivo efficacy and safety profiling: Evaluation of the most promising derivatives in relevant animal models to assess their therapeutic potential and safety profiles.

The insights and protocols provided in this technical guide offer a solid foundation for advancing the research and development of 2-Hydroxy-N-methylbenzylamine derivatives as novel therapeutic agents.

References

-

Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. [Link]

-

Inhibition of anti-apoptotic Bcl-2 family proteins by natural polyphenols: new avenues for cancer chemoprevention and chemotherapy. [Link]

-

New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. [Link]

-

An ELISA method to measure inhibition of the COX enzymes. [Link]

-

Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. [Link]

-

Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. [Link]

-

Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

-

Synthesis, characterization, and anticancer activity of mononuclear Schiff-base metal complexes. [Link]

-

Anticancer Mechanisms of Bioactive Compounds from Sweet Potato (Ipomoea batatas L.) Leaves: A Systematic Review. [Link]

-

Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. [Link]

-

Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. [Link]

-

Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives (7a-al). [Link]

-

Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. [Link]

-

Salicylamide: Detailed Review of its Transformative R&D Success. [Link]

-

Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. [Link]

-

Structure-Activity Relationship Studies on Diversified Salicylamide Derivatives as Potent Inhibitors of Human Adenovirus Infection. [Link]

-

Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. [Link]

-

Caspase‐3 activation activity of some representative compounds. U937... [Link]

-

Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

-

Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules. [Link]

-

Structure activity relationships (SAR) of Salicylates. [Link]

-

Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. [Link]

-

Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. [Link]

-

New scaffolds of inhibitors targeting the DNA binding of NF-κB. [Link]

-

Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. [Link]

-

Synthesis, antimicrobial, anticancer evaluation and QSAR studies of N'-substituted benzylidene/2-hydroxynaphthalen-1-ylmethylene/3-phenylallylidene/5-oxopentylidene -4-(2-oxo-2-(4H-1,2,4-triazol-4-yl) ethylamino)benzohydrazides. [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. [Link]

-

Mechanism of action of nonsteroidal anti-inflammatory drugs. [Link]

-

Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

-

Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. [Link]

-

Caspase activation by anticancer drugs: the caspase storm. [Link]

-

TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]

-

One-pot reductive Amination of Carbonyl Compounds using NaBH4 and Fe3O4 Magnetic Nanoparticles. [Link]

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. [Link]

-

Caspase-3 Activators as Anticancer Agents. [Link]

-

(PDF) Synthesis, antimicrobial, anticancer evaluation and QSAR studies of N′-substituted benzylidene/2-hydroxynaphthalen-1-ylmethylene/3-phenylallylidene/5-oxopentylidene -4-(2-oxo-2-(4H-1,2,4-triazol-4-yl) methylamino)benzohydrazides. [Link]

- Process for the prepar

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]

-

Comparison of caspase-3 activation in tumor cells upon treatment of chemotherapeutic drugs using capillary electrophoresis. [Link]

-

Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. [Link]

- Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.

-

NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. [Link]

-

Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]

-

(R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. [Link]

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. scispace.com [scispace.com]

- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 4. researchgate.net [researchgate.net]

- 5. Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 6. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

- 11. prepchem.com [prepchem.com]

- 12. Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of anti-apoptotic Bcl-2 family proteins by natural polyphenols: new avenues for cancer chemoprevention and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. wjgnet.com [wjgnet.com]

- 18. Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for α-Methylamino-o-cresol Hydrochloride

A Technical Guide to the Spectroscopic Characterization of α-Methylamino-o-cresol Hydrochloride

Introduction

Defining the Structure

The nomenclature "α-Methylamino-o-cresol Hydrochloride" suggests a molecule derived from o-cresol (2-methylphenol). The "α-Methylamino" substituent indicates a methylamino group (-NHCH₃) attached to a carbon that is itself attached to the aromatic ring. For the purpose of this guide, we will define the structure as (2-hydroxy-3-methyl-benzyl)methylammonium chloride . This structure is a plausible interpretation of the name and provides a clear basis for spectroscopic prediction. The hydrochloride salt form implies that the amine is protonated.

Part 1: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Predicted IR Spectrum of α-Methylamino-o-cresol Hydrochloride

The IR spectrum of our target molecule is expected to display a combination of features characteristic of a phenol, a secondary ammonium salt, and a substituted benzene ring.[2][3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding.[3] |

| Ammonium N-H | Stretching | 2400 - 2800 | Medium, Broad | The presence of multiple broad peaks in this region is characteristic of secondary ammonium salts. |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak | Appears just above the 3000 cm⁻¹ line.[2] |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium | From the methyl and methylene groups. Appears just below the 3000 cm⁻¹ line.[2] |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong | A series of sharp peaks indicative of the benzene ring.[3] |

| N-H | Bending | 1500 - 1600 | Medium | May overlap with the C=C stretching bands. |

| Phenolic C-O | Stretching | ~1200 - 1260 | Strong | This band is characteristic of a phenolic C-O bond.[3] |

| Aromatic C-H | Out-of-plane Bending | 750 - 900 | Strong | The exact position can give clues about the substitution pattern of the aromatic ring. |

Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample

For a solid, crystalline sample like α-Methylamino-o-cresol Hydrochloride, the thin solid film or KBr pellet methods are suitable.[4][5]

Thin Solid Film Method:

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methanol or dichloromethane) in a small vial.[4]

-

Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate. This can be expedited by gentle warming with a heat gun if the compound is thermally stable.

-

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

-

Background Collection: Run a background spectrum with an empty beam path.

-

Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator.[4]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The following table predicts the chemical shifts (δ) for the protons in α-Methylamino-o-cresol Hydrochloride, assuming dissolution in a solvent like DMSO-d₆.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Phenolic OH | 9.0 - 10.0 | Singlet (broad) | 1H | The chemical shift is variable and depends on concentration and temperature. |

| Ammonium NH₂⁺ | 8.5 - 9.5 | Triplet (broad) | 2H | The broadness is due to quadrupolar relaxation and exchange. The triplet arises from coupling to the adjacent CH₂ group. |

| Aromatic CH | 6.7 - 7.2 | Multiplet | 3H | The exact shifts and coupling patterns will depend on the substitution pattern. For a 1,2,3-trisubstituted ring, complex splitting is expected. |

| Benzylic CH₂ | ~4.0 | Triplet | 2H | Coupled to the NH₂⁺ protons. |

| N-Methyl CH₃ | ~2.6 | Singlet | 3H | |

| Ring Methyl CH₃ | ~2.2 | Singlet | 3H | [6] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| C-OH (Phenolic) | 150 - 160 | The carbon directly attached to the hydroxyl group.[7] |

| C-CH₃ (Ring) | 120 - 130 | The carbon bearing the methyl group.[7] |

| C-CH₂ (Ring) | 125 - 135 | The carbon attached to the benzylic methylene group. |

| Aromatic CH | 115 - 130 | The remaining aromatic carbons.[7] |

| Benzylic CH₂ | 45 - 55 | |

| N-Methyl CH₃ | 30 - 40 | |

| Ring Methyl CH₃ | 15 - 25 | [6] |

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of α-Methylamino-o-cresol Hydrochloride for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[8][9]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[10]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.[8]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred.[9]

-

The final sample height in the tube should be approximately 4-5 cm.[10]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and good peak shape.

-

Set the appropriate acquisition parameters (e.g., spectral width, acquisition time, number of scans).[11]

-

Acquire the ¹H NMR spectrum.

-

If required, set up and acquire the ¹³C NMR spectrum, which will typically require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Visualizing the Spectroscopic Workflow

Caption: Proposed structure of α-Methylamino-o-cresol.

Experimental Protocol: ESI Mass Spectrometry

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. [12] * Perform a serial dilution to a final concentration of about 1-10 µg/mL in the same solvent. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation. [12]2. Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. [13] * Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

If MS/MS is desired, select the precursor ion of interest (e.g., m/z 152.12) and apply collision energy to induce fragmentation, then scan for the product ions.

-

Conclusion: A Unified Approach to Structural Elucidation

The comprehensive analysis of α-Methylamino-o-cresol Hydrochloride requires a multi-faceted spectroscopic approach. While direct data may be scarce, a thorough understanding of the principles of IR, NMR, and mass spectrometry, combined with the analysis of data from analogous compounds, allows for a confident prediction of its spectral characteristics.

-

IR spectroscopy would confirm the presence of the key functional groups: the phenolic -OH, the secondary ammonium N-H, and the aromatic ring.

-

¹H and ¹³C NMR spectroscopy would provide the complete carbon-hydrogen framework, confirming the connectivity of the atoms and the substitution pattern of the cresol ring.

-

High-resolution mass spectrometry would unequivocally determine the elemental composition and molecular weight of the compound.

By integrating the data from these three powerful analytical techniques, researchers can achieve a high degree of confidence in the structure and purity of α-Methylamino-o-cresol Hydrochloride, a critical step in any drug development or chemical research endeavor.

References

-

Audier, H. E., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(10), 1087-1096. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-